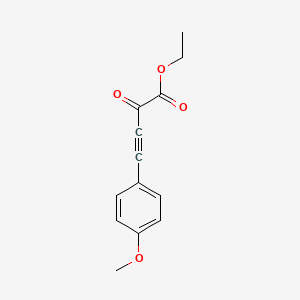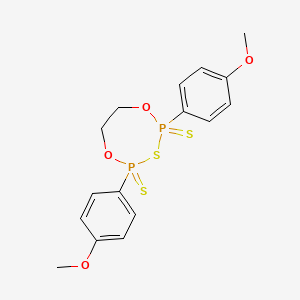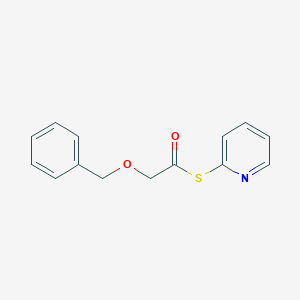
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate: is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a benzyloxy group attached to an ethanethioate moiety. It is primarily used in research and development due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate typically involves the reaction of 2-pyridinethiol with benzyl 2-bromoacetate under basic conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes and exerting its effects .
Comparación Con Compuestos Similares
S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can be compared with other similar compounds, such as:
S-Pyridin-2-yl ethanethioate: Lacks the benzyloxy group, which may result in different chemical and biological properties.
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds have a pyrimidine ring instead of the benzyloxy group, leading to different biological activities and applications.
Pyridine-2(H)-one derivatives: These compounds have a different core structure and are known for their anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H13NO2S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
S-pyridin-2-yl 2-phenylmethoxyethanethioate |
InChI |
InChI=1S/C14H13NO2S/c16-14(18-13-8-4-5-9-15-13)11-17-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clave InChI |
VZOQZUVHDCLFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(=O)SC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



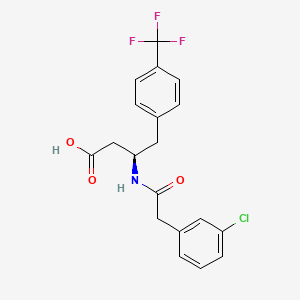
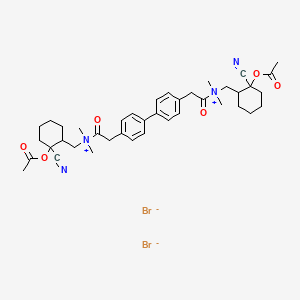
![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)




![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
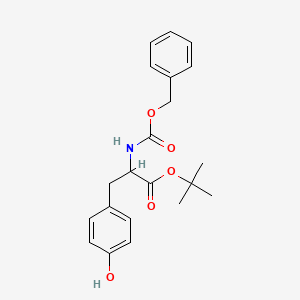
![(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12814109.png)
